1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine
Description
Properties
IUPAC Name |
4-[4-(2-phenylethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)6-8-21-9-11-22(12-10-21)17-16-7-13-23-18(16)20-14-19-17/h1-5,7,13-14H,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDCWHXCSFGLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination at the 4-Position
Reaction conditions:
Piperazine Derivative Preparation
The 1-(2-phenylethyl)piperazine side chain is synthesized via alkylation of piperazine.
Alkylation of Piperazine
Piperazine reacts with 2-phenylethyl bromide in the presence of a base to yield 1-(2-phenylethyl)piperazine:
Reaction conditions:
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Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)
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Solvent: Acetonitrile or dimethylformamide (DMF)
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Temperature: 60–80°C
Coupling of Thieno[2,3-d]pyrimidine and Piperazine
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chlorothieno[2,3-d]pyrimidine and 1-(2-phenylethyl)piperazine.
Reaction Optimization
Key parameters for high yield:
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Base : N,N-Diisopropylethylamine (DIPEA) or TEA to scavenge HCl.
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Molar ratio : 1:1.2 (chloride:piperazine) to ensure complete conversion.
Procedure :
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Combine 4-chlorothieno[2,3-d]pyrimidine (1 equiv), 1-(2-phenylethyl)piperazine (1.2 equiv), and DIPEA (2 equiv) in THF.
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Stir at 25°C for 5–8 hours.
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Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate).
Analytical Characterization
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.30–7.20 (m, 5H, Ph), 4.10 (t, 2H, NCH₂), 3.85 (br s, 4H, piperazine-H), 2.75 (t, 2H, CH₂Ph), 2.60 (br s, 4H, piperazine-H).
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HRMS : m/z calcd for C₁₈H₂₁N₅S [M+H]⁺: 347.1521; found: 347.1528.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr with DIPEA | 85 | >98 | Mild conditions, high scalability |
| Boc-deprotection | 70 | 95 | Avoids over-alkylation |
| Microwave-assisted | 80 | 97 | Reduced reaction time (1–2 hours) |
Challenges and Mitigation Strategies
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Byproduct formation : Excess piperazine may lead to bis-alkylation. Mitigated by using a controlled molar ratio.
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Solubility issues : Polar aprotic solvents (e.g., DMF) enhance dissolution of intermediates.
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Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the thienopyrimidine class exhibit a range of biological activities:
Antimicrobial Properties
Thienopyrimidines have demonstrated significant antimicrobial effects against various pathogens. The structure–activity relationship (SAR) studies indicate that modifications to the thieno[2,3-d]pyrimidine structure can enhance antibacterial and antifungal activities .
Anticancer Activity
Preliminary studies suggest that thienopyrimidine derivatives may inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways associated with tumor growth .
Neuropharmacological Effects
Some derivatives show promise in treating neurological disorders due to their interaction with neurotransmitter systems. The piperazine ring is particularly relevant for modulating serotonin and dopamine receptors .
Case Studies
-
Antimicrobial Activity :
A study evaluated several thienopyrimidine derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved potency compared to standard antibiotics . -
Anticancer Research :
In vitro studies on human cancer cell lines revealed that specific thienopyrimidine compounds inhibited cell growth by inducing apoptosis. The findings suggest potential therapeutic applications in oncology . -
Neuropharmacological Investigation :
Research focusing on the interaction of thienopyrimidines with serotonin receptors demonstrated promising results for anxiety and depression treatment. The compounds exhibited a favorable binding affinity, indicating potential for further development into anxiolytic agents .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Thienopyrimidine-Piperazine Derivatives
*Estimated based on structural similarity.
Key Findings from Structural Comparisons
Impact of Substituents on Target Selectivity
- Phenylethyl vs. Acyl Groups: The 2-phenylethyl group in the target compound likely enhances lipophilicity compared to acylated analogs like compound 20 (furan-2-yl methanone). Acyl groups, such as furan or cyclopentadienyl (compound 22), improve solubility but may reduce blood-brain barrier penetration .
- Chloromethyl vs. Trifluoromethyl Groups : Chloromethyl substituents (compound 22) are associated with GPR55 antagonism , while trifluoromethyl groups (compound 38k) enhance VEGFR3 selectivity by optimizing hydrophobic interactions with kinase domains .
- Amino Substitutions: A 3-amino group on the thienopyrimidine core (compound 70) drastically improves 5-HT1A receptor affinity (IC50 = 0.3 nM) compared to unsubstituted analogs (IC50 = 24–226 nM) .
Biological Activity
The compound 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a member of the thienopyrimidine family, which has garnered significant attention due to its diverse biological activities. Thienopyrimidine derivatives are known for their potential as therapeutic agents against various diseases, including infectious diseases, cancer, and inflammatory conditions. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The compound consists of a piperazine ring substituted with a thieno[2,3-d]pyrimidine moiety and a phenethyl group. The synthesis typically involves the cyclization of thiophene derivatives with pyrimidine analogs under specific conditions to yield the desired thienopyrimidine structure. Various synthetic pathways have been explored to optimize yield and biological activity.
Biological Activity Overview
- Antimicrobial Activity : Thienopyrimidine derivatives have shown promising antimicrobial properties. For instance, compounds within this class have demonstrated significant activity against various bacterial strains and fungi. Studies indicate that modifications to the thienopyrimidine core can enhance their efficacy against pathogens .
- Antiparasitic Activity : Notably, thieno[2,3-d]pyrimidines exhibit antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. Research shows that specific substitutions on the phenyl ring can influence the potency of these compounds, with certain derivatives achieving IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. In vitro studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is closely linked to their chemical structure. Key findings include:
- Substituent Effects : The presence and position of substituents on the phenyl and piperazine rings significantly affect biological activity. For instance, para-substituted phenyl groups generally enhance antimicrobial potency compared to meta-substituted groups .
- Piperazine Modifications : Variations in the piperazine moiety can lead to altered pharmacokinetic profiles and enhanced bioactivity, making it a crucial element in drug design .
Case Studies
- Antiparasitic Screening : A study evaluated a series of thieno[2,3-d]pyrimidines against P. falciparum, revealing that certain compounds reduced parasitemia by over 99% in animal models when administered orally . This highlights their potential as effective antimalarial agents.
- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects on human cell lines. Some compounds exhibited moderate cytotoxicity but retained selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-phenylethyl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperazine-thienopyrimidine hybrids, a two-step approach is common:
Piperazine Functionalization : React 1-(2-phenylethyl)piperazine with a thieno[2,3-d]pyrimidin-4-yl halide (e.g., chloride) in anhydrous THF under reflux (40–70°C) with a base like triethylamine .
Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product. Yields can be optimized by controlling stoichiometry (1:1 molar ratio) and reaction time (2–4 hours). Sonication may homogenize intermediates .
- Key Data : For similar compounds, yields range from 44% to 60% depending on substituents and reaction scale .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) confirm regiochemistry and substituent integration. Look for piperazine N–CH signals at δ 3.3–4.1 ppm and aromatic protons from thienopyrimidine at δ 7.0–8.5 ppm .
- HRMS : Electrospray ionization (ESI+) validates molecular weight (e.g., [M+H] with <2 ppm error) .
- HPLC : Purity >95% is achievable using C18 columns with 0.1% formic acid gradients .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay Validation : Cross-test the compound in parallel assays (e.g., recombinant enzyme vs. cell-based models) under standardized conditions (pH 7.4, 37°C). For kinase inhibitors, discrepancies may arise from off-target effects or cellular uptake limitations .
- Structure-Activity Relationship (SAR) : Modify the thienopyrimidine or phenylethyl group to isolate pharmacophores. For example, replacing the 2-phenylethyl with a 4-fluorobenzyl group in analogous compounds improved selectivity for tyrosine kinases by 3-fold .
- Case Study : Inconsistent IC values for PHGDH inhibitors were resolved by adjusting ATP concentrations (1 mM vs. 0.1 mM) to reflect physiological relevance .
Q. How can molecular docking and dynamics simulations guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Target Selection : Use crystallographic data (e.g., from PDB) for receptors like phosphoglycerate dehydrogenase (PHGDH) or dopamine D3.
- Docking Workflow :
Ligand Preparation : Optimize protonation states (e.g., piperazine nitrogen pKa ~8.5) using software like Schrödinger Maestro.
Grid Generation : Focus on conserved binding pockets (e.g., ATP-binding site for kinases).
Scoring : Compare ΔG values (kcal/mol) across derivatives. For example, introducing a sulfamoylphenyl group improved hydrogen bonding with PHGDH (ΔG = −9.2 vs. −7.5 for parent compound) .
- Validation : Cross-correlate docking scores with experimental IC values.
Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties (e.g., metabolic stability, BBB penetration)?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Piperazine derivatives often show moderate stability (t ~30–60 min) due to CYP3A4 oxidation .
- BBB Assays : Use MDCK-MDR1 monolayers to measure permeability (P >5 × 10 cm/s suggests CNS penetration) .
- In Vivo : Administer IV/PO in rodents and quantify plasma/tissue levels. For example, 1-(4-chlorophenyl)piperazine analogs achieved brain-to-plasma ratios >0.5 after 2 hours .
Safety and Handling
Q. What laboratory safety protocols are critical when handling this compound, given its structural alerts (e.g., piperazine reactivity)?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Piperazines can cause skin/eye irritation (GHS Category 2) .
- Ventilation : Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCl during acylations) .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate solid waste at >1000°C .
Data Contradiction Analysis
Q. How can conflicting results in receptor binding assays (e.g., dopamine D2 vs. D3 selectivity) be systematically addressed?
- Methodological Answer :
- Radioligand Competition : Use H-spiperone for D2 and H-PD128907 for D3 receptors. Adjust membrane protein concentrations (0.2–0.5 mg/mL) to avoid nonspecific binding .
- Mutagenesis Studies : Replace key residues (e.g., D3 receptor Ser196) to identify binding determinants. For example, 1-(2-phenylethyl) groups showed 10-fold higher D3 affinity due to hydrophobic interactions with Val189 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
